4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene
Overview
Description
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is a halogenated benzene derivative. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene typically involves halogenation reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reactants are subjected to controlled conditions in reactors. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2-difluorobenzene: A closely related compound with similar halogenation patterns.
1-Chloro-2,4-difluorobenzene: Another similar compound with different positions of chlorine and fluorine atoms.
Uniqueness
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other halogenated benzenes. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene is an organic compound notable for its unique structural features, including halogen and methoxy substitutions. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C8H6Cl2F2O. Its structure includes:
- A benzene ring
- Two chlorine atoms
- Two fluorine atoms
- A methoxy group
These substituents significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial properties : Potential effectiveness against various bacterial strains.
- Anticancer activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
- Insecticidal effects : Demonstrated efficacy against agricultural pests.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can enhance binding affinity to enzymes and receptors, potentially leading to the modulation of biochemical pathways. For instance, it may inhibit or activate certain enzymes involved in metabolic processes, which could explain its observed effects on cell proliferation and microbial growth .
Anticancer Activity
A study evaluating the cytotoxic effects of various halogenated compounds on cancer cell lines (A549 and MDA-MB-231) revealed that this compound exhibited significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents, suggesting its potential as a candidate for further development in cancer therapy .
Antimicrobial Studies
In vitro assays have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes, which are critical for bacterial survival .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of halogen substituents enhances the biological activity of the compound. The methoxy group is particularly significant as it influences solubility and binding interactions with biological targets. Further modifications to the structure could lead to improved efficacy and selectivity in therapeutic applications .
Properties
IUPAC Name |
4-chloro-1-[chloro(difluoro)methoxy]-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAGNXVLSYQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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